molecular formula C10H16N2O B15132980 3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one

3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one

Cat. No.: B15132980
M. Wt: 180.25 g/mol
InChI Key: KYFUWZPQZJZNMB-UHFFFAOYSA-N
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Description

3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one is an organic compound with a pyridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of the aminomethyl group can be achieved through nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: A similar compound with a pyrrolidine core structure.

    Aminomethyl propanol: An alkanolamine with similar functional groups.

Uniqueness

3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one is unique due to its specific pyridinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one

InChI

InChI=1S/C10H16N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5,9H,3-4,6,11H2,1-2H3

InChI Key

KYFUWZPQZJZNMB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=O)C1CN)C

Origin of Product

United States

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